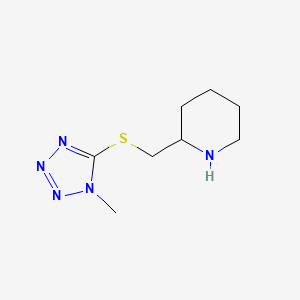

2-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine

CAS No.:

Cat. No.: VC18284492

Molecular Formula: C8H15N5S

Molecular Weight: 213.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15N5S |

|---|---|

| Molecular Weight | 213.31 g/mol |

| IUPAC Name | 2-[(1-methyltetrazol-5-yl)sulfanylmethyl]piperidine |

| Standard InChI | InChI=1S/C8H15N5S/c1-13-8(10-11-12-13)14-6-7-4-2-3-5-9-7/h7,9H,2-6H2,1H3 |

| Standard InChI Key | ALSIZAMXQCHDTP-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=NN=N1)SCC2CCCCN2 |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Characteristics

The compound’s IUPAC name is 2-[(1-methyltetrazol-5-yl)sulfanylmethyl]piperidine, with a molecular formula of C₈H₁₅N₅S and a molecular weight of 213.31 g/mol . Key structural elements include:

-

A piperidine ring substituted at the 2-position.

-

A methyltetrazole-thioether group (-S-CH₂-) bridging the tetrazole and piperidine moieties.

Table 1: Key Molecular Descriptors

The stereochemistry of the piperidine ring (chair conformation) and the planar tetrazole ring influences its interactions with biological targets.

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a nucleophilic substitution reaction between 1-methyl-1H-tetrazole-5-thiol and a brominated piperidine derivative under basic conditions .

-

Step 1: React 2-(bromomethyl)piperidine with 1-methyl-1H-tetrazole-5-thiol in PEG-400 at 70–80°C.

-

Step 2: Purify via recrystallization in a water-acetic acid mixture.

-

Yield: 65–72% after optimization of catalyst loading (10% Bleaching Earth Clay) and pH (12.5) .

Analytical Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 1.45–1.70 (m, piperidine CH₂), δ 3.25–3.40 (m, N-CH₃ of tetrazole), δ 4.10 (s, SCH₂) .

-

IR: C-S stretch at 650 cm⁻¹, C=N (tetrazole) at 1550 cm⁻¹.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate lipophilicity (LogP ≈ 2.1), with solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited aqueous solubility (0.8 mg/mL). It is stable under ambient conditions but susceptible to oxidation at the thioether group.

Table 2: Physicochemical Profile

| Property | Value | Method |

|---|---|---|

| Melting Point | 98–102°C | DSC |

| Solubility (Water) | 0.8 mg/mL | Shake-flask |

| pKa (Tetrazole N-H) | 4.9 | Potentiometry |

Biological Activities and Mechanisms

Antimicrobial Properties

Derivatives of this compound demonstrated broad-spectrum antimicrobial activity in disc diffusion assays :

-

E. coli: MIC = 32 µg/mL (vs. 16 µg/mL for ciprofloxacin).

The tetrazole moiety enhances membrane penetration, while the piperidine ring interacts with microbial efflux pumps .

Neurotransmitter Reuptake Inhibition

In a study of structurally related tetrazole-piperidines, analogs inhibited serotonin (5-HT) and dopamine (DA) transporters with IC₅₀ values of 0.7–1.2 µM . Molecular docking revealed interactions with transmembrane domains 1 and 6 of SERT and DAT .

Figure 1: Docking pose of a tetrazole-piperidine derivative in the SERT binding pocket (PDB: 5I73) .

Structure-Activity Relationships (SAR)

Impact of Substituents

-

Tetrazole N-Methylation: Increases metabolic stability but reduces solubility (e.g., LogP increases from 1.8 to 2.5) .

-

Piperidine Substitution: 2-Position substitution enhances DAT affinity (IC₅₀: 0.7 µM vs. 1.5 µM for 4-substituted analogs) .

Table 3: SAR of Selected Derivatives

| Compound | R1 | R2 | 5-HT IC₅₀ (µM) | DA IC₅₀ (µM) |

|---|---|---|---|---|

| 40 | F | F | 0.77 | 0.92 |

| 56 | Cl | Cl | 1.21 | 1.45 |

Applications in Drug Development

Antimicrobial Agents

The compound’s efficacy against drug-resistant Staphylococcus aureus (MRSA) positions it as a lead for novel antibiotics .

Central Nervous System (CNS) Therapeutics

Its dual inhibition of 5-HT and DA reuptake suggests potential in treating depression and ADHD .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume